Propanamide, 2,2-dimethyl-N-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-
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Overview
Description
Propanamide, 2,2-dimethyl-N-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- is a complex organic compound with a unique structure that combines elements of pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2,2-dimethyl-N-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- typically involves multi-step organic reactions. The process begins with the formation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the sulfonyl group and the propanamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous flow systems to ensure consistent production. The choice of solvents and purification methods, such as recrystallization or chromatography, is also crucial in the industrial setting.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2,2-dimethyl-N-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, Propanamide, 2,2-dimethyl-N-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty products.
Mechanism of Action
The mechanism of action of Propanamide, 2,2-dimethyl-N-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Propanamide, 2,2-dimethyl-N-phenyl-: This compound shares a similar core structure but lacks the sulfonyl and pyrrolo[2,3-b]pyridine groups.
Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl-: This compound has a methoxy group instead of the sulfonyl group, leading to different chemical properties.
Uniqueness
Propanamide, 2,2-dimethyl-N-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- is unique due to its combination of functional groups and ring structures. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H21N3O3S |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
2,2-dimethyl-N-[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-5-yl]propanamide |
InChI |
InChI=1S/C19H21N3O3S/c1-13-5-7-16(8-6-13)26(24,25)22-10-9-14-11-15(12-20-17(14)22)21-18(23)19(2,3)4/h5-12H,1-4H3,(H,21,23) |
InChI Key |
KCKJLVTUYPGHHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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